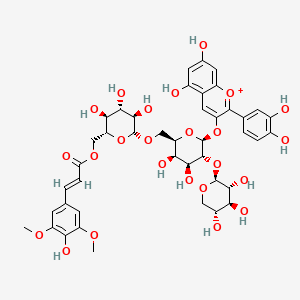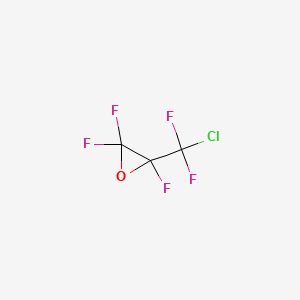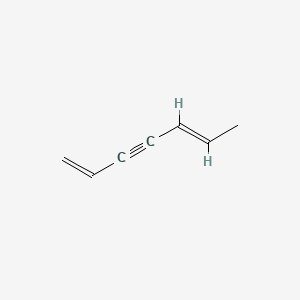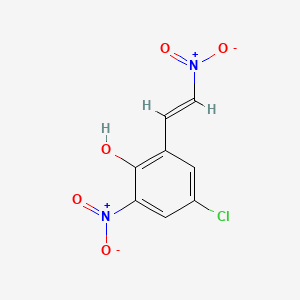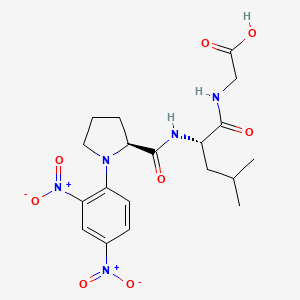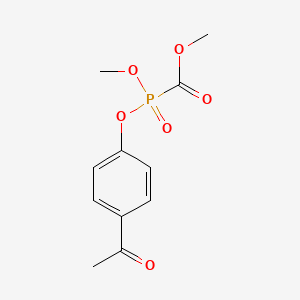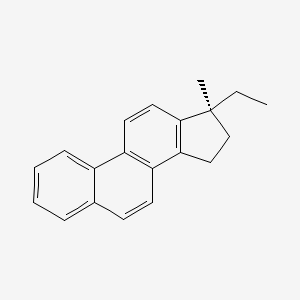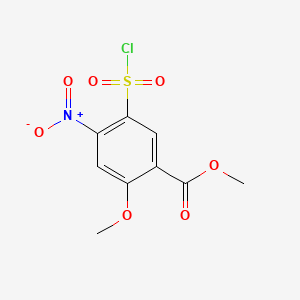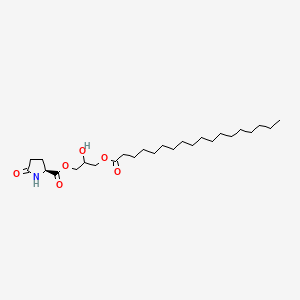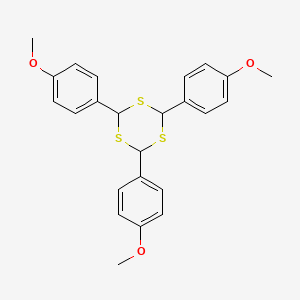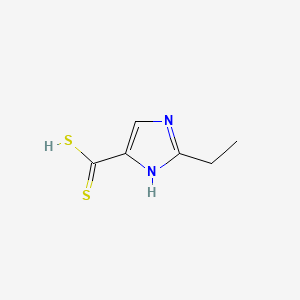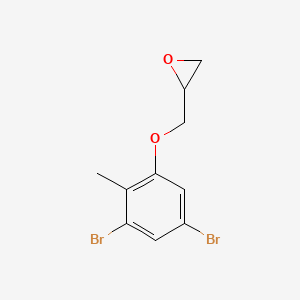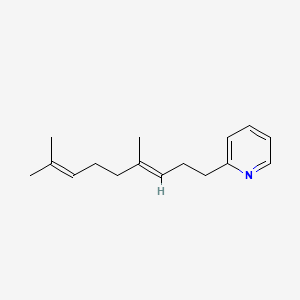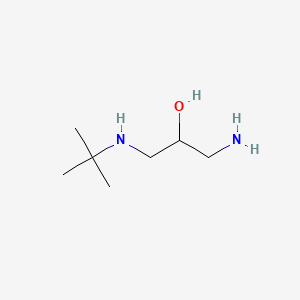
Gentianaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentianaine is an alkaloid compound isolated from various species of the Gentiana genus, such as Gentiana turkestanorum and Gentiana olivieri . It is a pyridine-derived alkaloid with the chemical formula C6H7NO3 . This compound has been studied for its potential pharmacological properties and applications in traditional medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gentianaine can be synthesized through various chemical reactions. One method involves the conversion of dihydrogentianine into dihydrogentianamine . The synthetic route typically involves the use of reagents such as manganese dioxide and potassium permanganate .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the Gentiana species. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Gentianaine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include manganese dioxide, potassium permanganate, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include dihydrogentianamine and other derivatives that possess unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a reference compound for studying the structure-activity relationships of alkaloids . In biology, gentianaine has shown potential as an anti-inflammatory and antioxidant agent . In medicine, it is being investigated for its potential therapeutic effects on various diseases, including pulmonary fibrosis . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Wirkmechanismus
The mechanism of action of gentianaine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s effects are mediated through the regulation of signaling pathways such as the TGF-beta signaling pathway and the MAPK pathway .
Vergleich Mit ähnlichen Verbindungen
Gentianaine is structurally similar to other alkaloids isolated from the Gentiana genus, such as gentianadine and gentianamine . this compound is unique due to its specific chemical structure and pharmacological properties. Similar compounds include gentianine, gentianadine, and gentianamine, which share some structural similarities but differ in their biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
22108-77-6 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
4-hydroxy-5-methanimidoyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H7NO3/c7-3-4-5(8)1-2-10-6(4)9/h3,7-8H,1-2H2 |
InChI-Schlüssel |
WWQPRLOVRQRACU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C(=C1O)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


